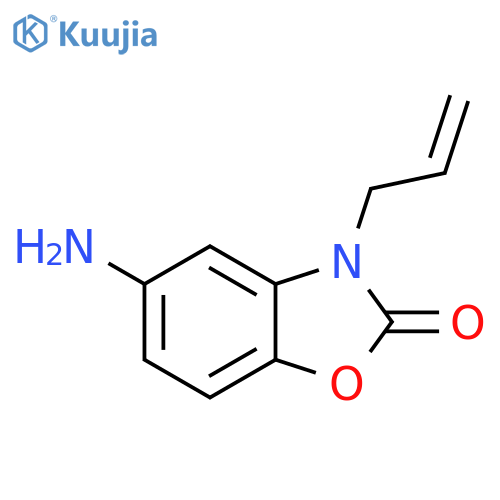

Cas no 1018617-68-9 (5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one)

5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one 化学的及び物理的性質

名前と識別子

-

- 5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one

- 2(3H)-Benzoxazolone, 5-amino-3-(2-propen-1-yl)-

- 3-Allyl-5-aminobenzo[d]oxazol-2(3h)-one

- A1-15962

- 1018617-68-9

- AKOS011788377

- EN300-1105414

- CS-0349730

-

- インチ: 1S/C10H10N2O2/c1-2-5-12-8-6-7(11)3-4-9(8)14-10(12)13/h2-4,6H,1,5,11H2

- InChIKey: TXMSVPXJJWVFDY-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C(N)C=C2N(CC=C)C1=O

計算された属性

- せいみつぶんしりょう: 190.074227566g/mol

- どういたいしつりょう: 190.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 55.6Ų

じっけんとくせい

- 密度みつど: 1.280±0.06 g/cm3(Predicted)

- ふってん: 368.8±52.0 °C(Predicted)

- 酸性度係数(pKa): 4.09±0.20(Predicted)

5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1105414-10g |

5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one |

1018617-68-9 | 95% | 10g |

$3315.0 | 2023-10-27 | |

| Enamine | EN300-1105414-0.05g |

5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one |

1018617-68-9 | 95% | 0.05g |

$647.0 | 2023-10-27 | |

| Enamine | EN300-1105414-0.1g |

5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one |

1018617-68-9 | 95% | 0.1g |

$678.0 | 2023-10-27 | |

| Enamine | EN300-1105414-5.0g |

5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one |

1018617-68-9 | 5g |

$3189.0 | 2023-06-10 | ||

| Enamine | EN300-1105414-0.5g |

5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one |

1018617-68-9 | 95% | 0.5g |

$739.0 | 2023-10-27 | |

| Enamine | EN300-1105414-10.0g |

5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one |

1018617-68-9 | 10g |

$4729.0 | 2023-06-10 | ||

| Enamine | EN300-1105414-1.0g |

5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one |

1018617-68-9 | 1g |

$1100.0 | 2023-06-10 | ||

| Enamine | EN300-1105414-5g |

5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one |

1018617-68-9 | 95% | 5g |

$2235.0 | 2023-10-27 | |

| Enamine | EN300-1105414-2.5g |

5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one |

1018617-68-9 | 95% | 2.5g |

$1509.0 | 2023-10-27 | |

| Enamine | EN300-1105414-0.25g |

5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one |

1018617-68-9 | 95% | 0.25g |

$708.0 | 2023-10-27 |

5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one 関連文献

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-oneに関する追加情報

Comprehensive Overview of 5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 1018617-68-9)

The compound 5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 1018617-68-9) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. With its unique benzoxazolone core and allyl substitution pattern, this compound serves as a versatile building block for drug discovery and advanced material synthesis. The presence of both amino and allyl functional groups makes it particularly valuable for click chemistry applications and polymer modification.

Recent trends in medicinal chemistry have highlighted the importance of benzoxazolone derivatives as privileged scaffolds in drug design. Researchers are actively investigating 5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one for its potential as a precursor to novel bioactive compounds targeting neurological disorders and inflammatory conditions. The compound's CAS 1018617-68-9 has become increasingly prominent in patent literature, particularly in applications related to kinase inhibition and neurotransmitter modulation.

The structural features of 5-amino-3-allyl-benzoxazol-2-one (an alternative naming convention) contribute to several advantageous physicochemical properties. Its moderate molecular weight (192.21 g/mol) and balanced lipophilicity make it suitable for various formulation approaches. The allyl group offers opportunities for further chemical modifications through thiol-ene reactions or radical polymerization, while the amino functionality allows for straightforward derivatization via amide bond formation or reductive amination.

In material science applications, CAS 1018617-68-9 has shown promise as a monomer for specialty polymers. The compound's ability to participate in both chain-growth and step-growth polymerization mechanisms makes it valuable for creating polymers with tunable mechanical and thermal properties. Researchers are particularly interested in its potential for developing self-healing materials and stimuli-responsive coatings, addressing current market demands for smart materials in electronics and biomedical devices.

The synthesis of 5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic transformations starting from commercially available 2-aminophenol derivatives. Modern synthetic approaches emphasize green chemistry principles, utilizing catalytic methods and minimizing hazardous byproducts. This aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing processes and the development of greener synthetic routes for key intermediates.

Analytical characterization of 5-amino-3-allyl-benzoxazolone requires comprehensive spectroscopic techniques including 1H NMR, 13C NMR, and mass spectrometry. The compound typically shows characteristic signals for the benzoxazolone ring system between 6.5-7.5 ppm in the proton NMR spectrum, while the allyl protons appear as distinctive multiplets in the 4.5-6.0 ppm range. These spectral features are crucial for quality control in both research and production settings.

From a commercial perspective, CAS 1018617-68-9 has seen growing demand from contract research organizations and academic laboratories. Suppliers are increasingly offering this compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. The global market for such specialized heterocyclic compounds is projected to expand significantly, driven by ongoing drug discovery programs and material innovation initiatives.

Storage and handling of 5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one require standard laboratory precautions. The compound is typically stable at room temperature when protected from light and moisture, with recommended storage in amber glass containers under inert atmosphere for long-term preservation. These handling considerations are particularly important for maintaining the compound's reactivity and purity for sensitive applications.

Future research directions for 5-amino-3-allyl-benzoxazol-2-one include exploration of its biological activity profile and optimization of its synthetic accessibility. Computational chemistry approaches are being employed to predict potential biological targets, while continuous flow chemistry methods are being developed to improve production efficiency. These developments reflect the compound's growing importance in both academic and industrial research settings.

For researchers working with CAS 1018617-68-9, it's essential to consult current literature for the latest applications and synthetic methodologies. The compound's versatility ensures its continued relevance across multiple disciplines, from medicinal chemistry to advanced material development. As understanding of its properties and reactivities deepens, new applications for this interesting heterocycle are likely to emerge in coming years.

In conclusion, 5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one represents an important structural motif in contemporary chemical research. Its combination of benzoxazolone core and allyl functionality provides unique opportunities for molecular design and material innovation. As research into this compound continues, it is expected to play an increasingly significant role in the development of new pharmaceutical agents and functional materials.

1018617-68-9 (5-amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one) 関連製品

- 2227865-48-5(rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid)

- 2418663-20-2(2-{4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl}-N-(1-cyanocyclopentyl)acetamide hydrochloride)

- 2229164-18-3(1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid)

- 2580235-92-1(3-({1-(benzyloxy)carbonylazetidin-3-yl}oxy)benzoic acid)

- 866345-77-9(5-amino-1-{(3,4-dimethylphenyl)carbamoylmethyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 946247-29-6(N'-(2,4-difluorophenyl)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylethanediamide)

- 1269948-05-1((3S)-3-AMINO-3-(5-BROMO-4-METHYLPYRIDIN-2-YL)PROPANOIC ACID)

- 1203186-14-4(2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[(thiophen-2-yl)methyl]acetamide)

- 13733-50-1(ethyl 2-(4-tert-butylcyclohexylidene)acetate)

- 2171960-07-7(2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidomethyl}butanoic acid)